Cas no 303969-10-0 (7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
303969-10-0 structure
Product name:7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:303969-10-0
MF:C18H30N4O2S
MW:366.521402835846
CID:6057028
PubChem ID:3119983

7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 7-heptyl-8-(isopentylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
    • 7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 7-heptyl-3,7-dihydro-3-methyl-8-[(3-methylbutyl)thio]-
    • AB00667694-01
    • 7-heptyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
    • F0373-1101
    • AKOS000578440
    • 303969-10-0
    • 7-heptyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
    • AKOS005749596
    • Inchi: 1S/C18H30N4O2S/c1-5-6-7-8-9-11-22-14-15(21(4)17(24)20-16(14)23)19-18(22)25-12-10-13(2)3/h13H,5-12H2,1-4H3,(H,20,23,24)
    • InChI Key: JPCGLXCMAKPTLO-UHFFFAOYSA-N
    • SMILES: N1(CCCCCCC)C2=C(N(C)C(=O)NC2=O)N=C1SCCC(C)C

Computed Properties

  • Exact Mass: 366.20894739g/mol
  • Monoisotopic Mass: 366.20894739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 10
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 92.5Ų

7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0373-1101-20mg
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0373-1101-2μmol
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0373-1101-5μmol
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0373-1101-10μmol
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0373-1101-75mg
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0373-1101-3mg
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0373-1101-25mg
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0373-1101-40mg
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0373-1101-50mg
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0373-1101-1mg
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-10-0 90%+
1mg
$54.0 2023-05-17

Additional information on 7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Comprehensive Overview of 7-Heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 303969-10-0)

The compound 7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, with the CAS number 303969-10-0, is a specialized purine derivative that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, featuring a heptyl chain and a 3-methylbutylsulfanyl group, makes it a promising candidate for various applications, including enzyme inhibition and receptor modulation. Researchers are particularly intrigued by its potential role in targeting specific metabolic pathways, which aligns with the growing demand for precision medicine and personalized therapeutics.

In recent years, the scientific community has focused on purine derivatives due to their versatile biological activities. The 7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl moiety in this compound enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug development. This attribute is especially relevant given the current emphasis on bioavailability optimization in pharmaceutical formulations. Moreover, the presence of the sulfanyl group introduces redox-active properties, which could be exploited in designing antioxidants or pro-drugs activated under oxidative conditions.

The compound’s CAS No. 303969-10-0 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in medicinal chemistry and drug discovery. Users often inquire about its synthetic routes, physicochemical properties (e.g., solubility, melting point), and potential structure-activity relationships (SAR). These queries highlight the need for detailed technical data, which is essential for researchers exploring its applications in kinase inhibition or GPCR targeting—two hot topics in contemporary drug development.

From an industrial perspective, 7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is also of interest due to its potential scalability. Synthetic chemists are investigating greener methodologies, such as catalytic C-S bond formation, to produce it efficiently. This aligns with the broader trend toward sustainable chemistry, a priority for pharmaceutical manufacturers aiming to reduce environmental impact. Additionally, its stability under various pH conditions makes it a viable candidate for formulation studies, particularly in oral delivery systems.

Another area of exploration is the compound’s potential in neuropharmacology. Purines are known to modulate adenosine receptors, which play a role in neuroprotection and inflammation. The 3-methylbutylsulfanyl side chain might influence receptor binding affinity, making CAS 303969-10-0 a subject of interest for neurodegenerative disease research. This connection to central nervous system (CNS) disorders resonates with public health trends, as aging populations drive demand for novel therapeutics.

In summary, 7-heptyl-3-methyl-8-(3-methylbutyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a multifaceted compound with applications spanning drug design, molecular biology, and industrial chemistry. Its CAS No. 303969-10-0 serves as a key identifier for researchers seeking to unlock its full potential. As scientific advancements continue, this compound may emerge as a cornerstone in developing next-generation therapies, addressing unmet medical needs while adhering to green chemistry principles.

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